3-Fluoro-o-xylene
Overview
Description
3-Fluoro-o-xylene, also known as 3-Fluoro-1,2-dimethylbenzene, is an organic compound with the chemical formula C8H9FO. It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring. This compound is a colorless liquid under standard conditions and is known for its applications in various chemical processes, including the production of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-o-xylene can be synthesized through several methods. One common approach involves the fluorination of o-xylene. This process typically requires the use of a fluorinating agent such as hydrogen fluoride or a fluorine gas in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound by optimizing parameters such as temperature, flow rate, and reactant concentrations. Continuous-flow reactors provide better control over reaction conditions, leading to higher yields and reduced impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-o-xylene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reactions are typically carried out in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include alkane derivatives and other reduced forms of the compound.
Scientific Research Applications
3-Fluoro-o-xylene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of biological pathways and mechanisms.
Medicine: this compound serves as an intermediate in the synthesis of pharmaceuticals, including drugs with fluorinated aromatic rings that exhibit enhanced biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 3-Fluoro-o-xylene involves its interaction with molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In biological systems, fluorinated compounds often exhibit altered metabolic pathways, leading to changes in their pharmacokinetics and pharmacodynamics. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
2-Fluoro-o-xylene: This compound has the fluorine atom positioned at the 2-position on the benzene ring, leading to different chemical and physical properties.
4-Fluoro-o-xylene: The fluorine atom is located at the 4-position, resulting in variations in reactivity and applications.
3-Chloro-o-xylene: This compound has a chlorine atom instead of fluorine, which affects its chemical behavior and uses.
Uniqueness of 3-Fluoro-o-xylene: this compound is unique due to the specific positioning of the fluorine atom at the 3-position on the benzene ring. This positioning influences its reactivity and interactions with other molecules, making it valuable for specific synthetic and industrial applications. The presence of the fluorine atom also imparts unique properties such as increased stability and altered electronic characteristics compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-fluoro-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLDSXJCQWTJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196110 | |
Record name | o-Xylene, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-82-3 | |
Record name | 3-Fluoro-o-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Xylene, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-o-xylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Xylene, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Fluoro-o-xylene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAW2GYD383 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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